6-Bromo-7-fluoro-1H-indazol-3-amine
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Overview
Description
6-Bromo-7-fluoro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1H-indazol-3-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, is preferred due to their high yields and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
6-Bromo-7-fluoro-1H-indazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit tyrosine kinase receptors, which play a role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar structural features and biological activities.
6-Bromo-1H-indazol-3-amine: Lacks the fluorine atom but shares similar reactivity and applications.
1H-indazole-3-amine: The parent compound without halogen substitutions, used as a core structure for various derivatives.
Uniqueness
6-Bromo-7-fluoro-1H-indazol-3-amine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. The combination of these halogens in the indazole structure provides unique properties that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C7H5BrFN3 |
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Molecular Weight |
230.04 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5BrFN3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) |
InChI Key |
MOMOHFKERIDNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)F)Br |
Origin of Product |
United States |
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